5-(Pyridin-4-yl)-1H-indazole
Overview
Description
“5-(Pyridin-4-yl)-1H-indazole” is a chemical compound that contains a pyridine and an indazole group . The pyridine group is a six-membered ring with five carbon atoms and one nitrogen atom, while the indazole group is a fused bicyclic compound, consisting of benzene and pyrazole rings .
Synthesis Analysis
The synthesis of compounds similar to “5-(Pyridin-4-yl)-1H-indazole” often involves reactions with various reagents . For instance, the reaction of 2-isonicotinoyl-N-arylhydrazinecarbothioamide with chloroacetic acid in the presence of anhydrous sodium acetate in absolute ethanol yields a single product .Molecular Structure Analysis
The molecular structure of “5-(Pyridin-4-yl)-1H-indazole” and similar compounds can be determined using techniques such as X-ray crystallography . For example, a related compound, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, features a tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms .Chemical Reactions Analysis
The chemical reactions involving “5-(Pyridin-4-yl)-1H-indazole” and similar compounds can lead to the formation of various coordination polymers . For instance, the self-assembly of transition metal salts with 5-(pyridin-4-yl)isophthalate ligand and N-donor ligands affords a series of entangled coordination frameworks .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Pyridin-4-yl)-1H-indazole” can be predicted using various computational methods . For example, a related compound, 5-(pyridin-4-yl)isophthalaldehyde, has a predicted boiling point of 410.2±45.0 °C and a density of 1.233±0.06 g/cm3 .Scientific Research Applications
Anti-Inflammatory Agents
Indazole derivatives have been found to possess significant anti-inflammatory activity . For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole has shown high anti-inflammatory activity along with minimum ulcerogenic potential .
Antimicrobial Agents
Indazole-based compounds have demonstrated antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.
Anti-HIV Agents
Indazole derivatives have also been found to exhibit anti-HIV activities . This suggests that they could be used in the development of drugs for the treatment of HIV.
Anticancer Agents
Indazole derivatives have shown promising results in the field of cancer research. For example, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Hypoglycemic Agents
Indazole derivatives have been found to have hypoglycemic activities . This suggests that they could be used in the development of drugs for the treatment of diabetes.
Antiprotozoal Agents
Indazole derivatives have demonstrated antiprotozoal properties . This makes them potential candidates for the development of new antiprotozoal drugs.
Antihypertensive Agents
Indazole derivatives have been found to exhibit antihypertensive activities . This suggests that they could be used in the development of drugs for the treatment of hypertension.
Parkinson’s Disease Treatment
Indazole derivatives have been used in the development of drugs for the treatment of Parkinson’s disease. For example, cis-2,6-Dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine (MLi-2) is a structurally novel, highly potent drug-like compound developed as a selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor for treatment of Parkinson’s disease .
Future Directions
Mechanism of Action
Target of Action
5-Pyridin-4-yl-1H-indazole, also known as 5-(Pyridin-4-yl)-1H-indazole, is a complex compound with a variety of potential targets. The primary targets of this compound are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in various cellular processes, including the regulation of metabolism, gene expression, and cell proliferation .
Mode of Action
It is believed that the compound interacts with its targets by binding to the active sites of these proteins, thereby modulating their activity . This interaction can lead to changes in the cellular processes regulated by these proteins, potentially influencing cell growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by 5-Pyridin-4-yl-1H-indazole are likely to be those involving its primary targets. For instance, the cAMP-dependent protein kinase pathway, which plays a key role in cellular signal transduction, could be affected . The downstream effects of this interaction could include changes in gene expression, cell growth, and proliferation .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by these properties . For instance, the rate and extent of absorption can affect the compound’s bioavailability, while its distribution within the body can determine the tissues and cells it can reach .
Result of Action
The molecular and cellular effects of 5-Pyridin-4-yl-1H-indazole’s action are likely to be diverse, given its potential targets and their roles in various cellular processes. For example, by modulating the activity of cAMP-dependent protein kinases, the compound could influence cell growth and proliferation . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Pyridin-4-yl-1H-indazole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Moreover, the compound’s efficacy can be influenced by factors such as the concentration of the compound and its targets, and the presence of other interacting molecules .
properties
IUPAC Name |
5-pyridin-4-yl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-12-11(8-14-15-12)7-10(1)9-3-5-13-6-4-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILGVAIRQUNMLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC=NC=C3)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694654 | |
Record name | 5-(Pyridin-4-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyridin-4-yl-1H-indazole | |
CAS RN |
885272-55-9 | |
Record name | 5-(Pyridin-4-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 885272-55-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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